molecular formula C9H9NO2S B15209290 2-(Methylthio)benzo[d]oxazole-5-methanol

2-(Methylthio)benzo[d]oxazole-5-methanol

Cat. No.: B15209290
M. Wt: 195.24 g/mol
InChI Key: KAYRXAZOAHGHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)benzo[d]oxazole-5-methanol is an organic compound with the molecular formula C9H9NOS It is a derivative of benzo[d]oxazole, featuring a methylthio group at the second position and a methanol group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]oxazole-5-methanol typically involves the following steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved by cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Addition of the Methanol Group: The methanol group can be introduced through hydroxymethylation reactions, often using formaldehyde as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[d]oxazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group or convert it to a thiol group.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts, depending on the desired product.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2-(Methylthio)benzo[d]oxazole-5-methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-methanol involves its interaction with specific molecular targets. The methylthio group can participate in redox reactions, while the benzo[d]oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the methanol group, which may affect its reactivity and applications.

    2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in the ring, which can alter its chemical properties.

    2-(Methylthio)benzo[d]imidazole: Features a nitrogen atom in the ring, leading to different biological activities.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

(2-methylsulfanyl-1,3-benzoxazol-5-yl)methanol

InChI

InChI=1S/C9H9NO2S/c1-13-9-10-7-4-6(5-11)2-3-8(7)12-9/h2-4,11H,5H2,1H3

InChI Key

KAYRXAZOAHGHHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.